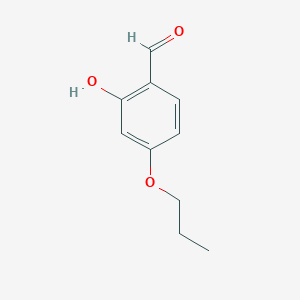

2-Hydroxy-4-propoxy-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

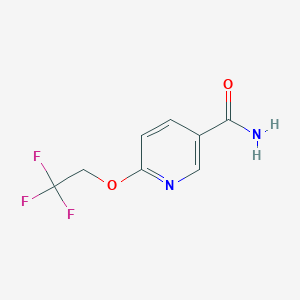

“2-Hydroxy-4-propoxy-benzaldehyde” is a chemical compound . It is also known as vanillin propyl ether.

Molecular Structure Analysis

The molecular weight of “2-Hydroxy-4-propoxy-benzaldehyde” is 180.2 . The InChI code is 1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3 .

Physical And Chemical Properties Analysis

“2-Hydroxy-4-propoxy-benzaldehyde” is a liquid at room temperature .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- A study by Kukharev et al. (2008) demonstrated the synthesis of 2-{2-hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde, showcasing its potential in creating complex chemical structures through base-catalyzed reactions with other compounds (Kukharev et al., 2008).

- Research by Swayze (1997) explored the use of electron-rich benzaldehyde derivatives like 2-hydroxy-benzaldehyde in solid phase organic synthesis, highlighting their utility in creating diverse chemical compounds (Swayze, 1997).

Spectroscopy and Analytical Chemistry

- Radhakrishna et al. (2015) utilized a derivative of hydroxy-benzaldehyde as a chromogenic organic reagent for the spectrophotometric determination of Lead (II), demonstrating its application in analytical chemistry (Radhakrishna et al., 2015).

Photocatalytic Applications

- Marotta et al. (2011) investigated the photocatalytic selective oxidation of benzyl alcohol to benzaldehyde, suggesting the potential of hydroxy-benzaldehyde derivatives in photocatalytic applications (Marotta et al., 2011).

Biotechnology and Enzymatic Reactions

- Hildebrand et al. (2007) reported the use of benzaldehyde lyase for the production of substituted hydroxy-benzaldehyde derivatives, indicating its relevance in biotechnological processes (Hildebrand et al., 2007).

Pharmaceutical and Medicinal Chemistry

- Azeez and Hamad (2017) synthesized compounds containing hydroxy-benzaldehyde, which could be relevant in the development of pharmaceuticals and medicinal chemistry (Azeez & Hamad, 2017).

Structural and Material Science

- Jene et al. (1999) explored the crystalline structure of hydroxy-benzaldehyde derivatives, contributing to material science and crystallography (Jene et al., 1999).

Environmental and Green Chemistry

- Feng (2002) developed a process for the synthesis of trimethoxy benzaldehyde, which could have implications in environmental and green chemistry applications (Feng, 2002).

Safety and Hazards

The safety information for “2-Hydroxy-4-propoxy-benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

Based on the structural similarity to other benzaldehydes, it can be hypothesized that it may interact with cellular antioxidation systems .

Mode of Action

Benzaldehydes are known to undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the cellular environment.

Biochemical Pathways

Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can lead to destabilization of cellular redox homeostasis, which can inhibit microbial growth .

Result of Action

Similar compounds have been shown to disrupt cellular antioxidation systems, leading to destabilization of cellular redox homeostasis and inhibition of microbial growth .

Propriétés

IUPAC Name |

2-hydroxy-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKNJTBBHBHXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368482 |

Source

|

| Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-propoxy-benzaldehyde | |

CAS RN |

63667-47-0 |

Source

|

| Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)